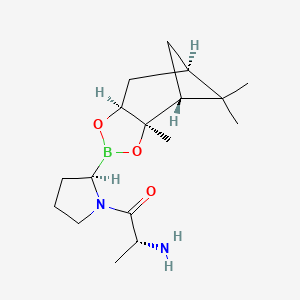
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one is a complex organic compound that belongs to the class of esters This compound is characterized by its unique stereochemistry and the presence of both pinanediol and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one typically involves the esterification of pinanediol with pyrrolidinyl propan-1-one. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pinanediol Esters: Compounds with similar ester groups but different substituents.
Pyrrolidinyl Esters: Esters containing the pyrrolidinyl group but with different alcohol components.
Uniqueness
(3aR,4R,6R,7aS)-Pinanediol Ester Pyrrolidinyl Propan-1-one is unique due to its specific stereochemistry and the combination of pinanediol and pyrrolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H29BN2O3 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
(2R)-2-amino-1-[(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H29BN2O3/c1-10(19)15(21)20-7-5-6-14(20)18-22-13-9-11-8-12(16(11,2)3)17(13,4)23-18/h10-14H,5-9,19H2,1-4H3/t10-,11-,12-,13+,14+,17-/m1/s1 |
InChI Key |
KSDVXWGMXIJDPR-SGDAGTBVSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@@H](C)N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















